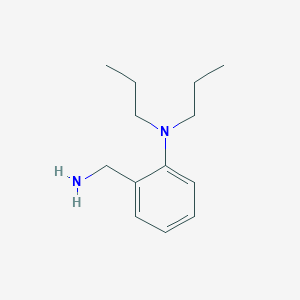

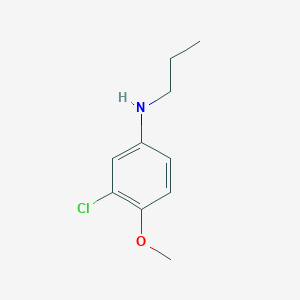

2-(Aminomethyl)-N,N-dipropylaniline

Descripción general

Descripción

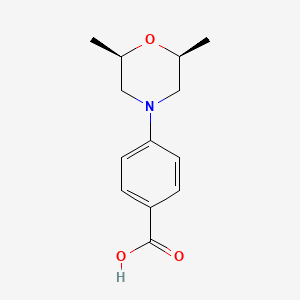

2-(Aminomethyl)-N,N-dipropylaniline is a compound that belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group . The aminomethyl group in organic chemistry is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group −NH2 .

Synthesis Analysis

The synthesis of compounds similar to 2-(Aminomethyl)-N,N-dipropylaniline has been reported in the literature. For instance, the synthesis of chiral 2-aminomethyl indolines and pyrrolidines has been achieved through copper-catalyzed alkene diamination . Another study reported the synthesis of three nucleoside analogs, namely 2′,4′-diOMe-rU, 2′-OMe,4′-F-rU, and 2′-F,4′-OMe-araU via stereoselective introduction of fluorine or methoxy functionalities .Molecular Structure Analysis

The molecular structure of 2-(Aminomethyl)-N,N-dipropylaniline can be inferred from related compounds. For instance, the aminomethyl group is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group −NH2 . Gabapentin, a drug molecule, acts by decreasing activity of a subset of calcium channels .Chemical Reactions Analysis

The chemical reactions involving compounds similar to 2-(Aminomethyl)-N,N-dipropylaniline have been studied. For example, a study reported the catalysis of a series of aminomethylation reactions using a well-defined aminomethyl cyclopalladated complex . Another study discussed the reactions of amines, including the reaction between ammonia, a primary or secondary amine, and an acid chloride .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Aminomethyl)-N,N-dipropylaniline can be inferred from related compounds. For example, a study reported the physical and chemical properties of 2-Amino-2-methyl-1-propanol .Aplicaciones Científicas De Investigación

Development of Broad-Spectrum Antibiotics

2-(Aminomethyl)-N,N-dipropylaniline: derivatives have been explored for their potential as broad-spectrum antibiotics. Researchers at St. Jude have developed aryl substituted aminomethyl spectinomycin antibiotics that show promise in treating infections resistant to current treatments, including biodefense pathogens . These derivatives exhibit improved safety and pharmacokinetic properties, making them valuable in the development of new therapeutic agents.

Synthesis of PPD Analogues

This compound is utilized as a synthesis reagent in the creation of PPD analogues . PPD, or paraphenylenediamine, is commonly used in various industries, including dye manufacturing. The ability to create analogues allows for the exploration of new compounds with potentially improved properties or reduced toxicity.

Trypanocidal Activity Research

The compound has been used in the preparation of 5-nitro-2-furancarboxylamides , which display potent trypanocidal activity . This is particularly significant for the study and treatment of trypanosomiasis, a disease caused by parasitic protozoans.

Enantioselective Synthesis

2-(Aminomethyl)-N,N-dipropylaniline: is involved in the enantioselective synthesis of pyrrolidines and piperidines . These structures are important in the pharmaceutical industry for creating drugs with specific chiral properties, which can greatly influence drug efficacy and safety.

Mecanismo De Acción

Target of Action

The primary target of 2-(Aminomethyl)-N,N-dipropylaniline is bacterial membranes . This compound can accept more protons from its surroundings, leading to a stronger proton sponge effect, which promotes bacterial membrane permeability . This allows antibiotics to reach their intracellular target .

Mode of Action

2-(Aminomethyl)-N,N-dipropylaniline interacts with its targets by accepting protons from its surroundings . This leads to a stronger proton sponge effect, which increases the permeability of bacterial membranes . As a result, antibiotics can more easily reach their intracellular targets .

Biochemical Pathways

Its ability to increase bacterial membrane permeability suggests that it may affect pathways related to bacterial growth and survival .

Pharmacokinetics

Its ability to accept protons suggests that it may have good bioavailability

Result of Action

The primary result of 2-(Aminomethyl)-N,N-dipropylaniline’s action is an increase in bacterial membrane permeability . This allows antibiotics to more effectively reach their intracellular targets, potentially enhancing their efficacy .

Action Environment

The action of 2-(Aminomethyl)-N,N-dipropylaniline can be influenced by environmental factors. For example, the presence of protons in its surroundings can enhance its proton sponge effect, increasing its ability to permeabilize bacterial membranes

Safety and Hazards

Direcciones Futuras

Research on compounds similar to 2-(Aminomethyl)-N,N-dipropylaniline is ongoing. For instance, a study reported the synthesis of 2D perovskite crystals via progressive transformation of quantum well thickness . Another study discussed the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons .

Propiedades

IUPAC Name |

2-(aminomethyl)-N,N-dipropylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2/c1-3-9-15(10-4-2)13-8-6-5-7-12(13)11-14/h5-8H,3-4,9-11,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBFJUXFXKOKBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=CC=CC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)-N,N-dipropylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl[(4-methylphenyl)methyl][(piperidin-4-yl)methyl]amine](/img/structure/B1385835.png)

![(Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine](/img/structure/B1385842.png)

![2-[(4-Bromo-3-methylphenyl)amino]ethan-1-ol](/img/structure/B1385848.png)

![(Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine](/img/structure/B1385850.png)

![1-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B1385853.png)

![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl chloride](/img/structure/B1385854.png)